7,7-dimethyl-4-(naphthalen-2-yl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE is a complex organic compound belonging to the class of heterocyclic compounds known as benzopyrans. These compounds are characterized by a fused ring structure that includes a benzene ring and a pyran ring. The presence of the naphthyl group and the hexahydro structure adds to the compound’s complexity and potential for diverse chemical behavior and applications.
Preparation Methods
The synthesis of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimedone with naphthylmethylenecyanoacetamide in the presence of triethylamine in boiling ethanol. The reaction mixture is refluxed for a couple of hours, leading to the formation of the desired compound, which is then purified by recrystallization from ethanol .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthyl ring and the benzopyran moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, antitumor, and other pharmacological properties.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives and naphthyl-substituted heterocycles. For example:
2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
1-(2-fluorophenyl)-7,7-dimethyl-4-(naphthalen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Another structurally related compound with unique properties due to the presence of a fluorophenyl group.
The uniqueness of 7,7-DIMETHYL-4-(NAPHTHALEN-2-YL)-3,4,5,6,7,8-HEXAHYDRO-2H-1-BENZOPYRAN-2,5-DIONE lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-naphthalen-2-yl-3,4,6,8-tetrahydrochromene-2,5-dione |
InChI |
InChI=1S/C21H20O3/c1-21(2)11-17(22)20-16(10-19(23)24-18(20)12-21)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,16H,10-12H2,1-2H3 |
InChI Key |
NTBRYQXFCMFUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC4=CC=CC=C4C=C3)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.